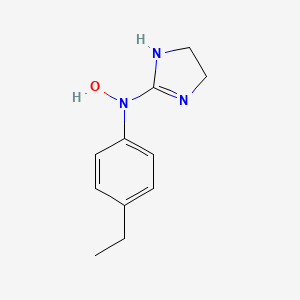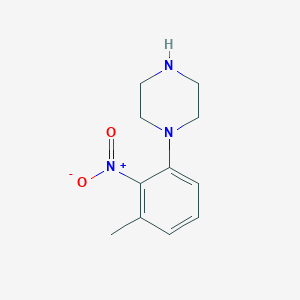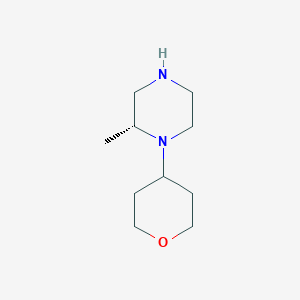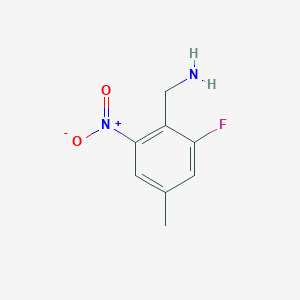
(2-Fluoro-4-methyl-6-nitrophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-methyl-6-nitrophenyl)methanamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methyl-6-nitrophenyl)methanamine typically involves the nitration of a fluorotoluene derivative followed by reduction and amination steps. One common synthetic route is as follows:
Nitration: The starting material, 2-fluoro-4-methyltoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: Finally, the resulting amine is treated with formaldehyde and hydrogen to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to (2-Fluoro-4-methyl-6-aminophenyl)methanamine.
Substitution: Replacement of the fluorine atom with other functional groups.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic purposes.
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-methyl-6-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- (2-Fluoro-4-nitrophenyl)methanamine
- (2-Fluoro-5-nitrophenyl)methanamine
- (2-Fluoro-4-methoxyphenyl)methanamine
Comparison:
- Structural Differences: The position and nature of substituents on the benzene ring can significantly influence the compound’s chemical properties and reactivity.
- Reactivity: The presence of different functional groups (e.g., nitro, methoxy) can alter the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may share some applications, the unique combination of functional groups in (2-Fluoro-4-methyl-6-nitrophenyl)methanamine can provide distinct advantages in specific contexts, such as enhanced binding affinity in medicinal chemistry or improved material properties in industrial applications.
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
(2-fluoro-4-methyl-6-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5-2-7(9)6(4-10)8(3-5)11(12)13/h2-3H,4,10H2,1H3 |
Clé InChI |
ZGAZJQBLHXOUAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)CN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
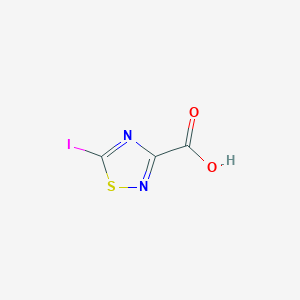
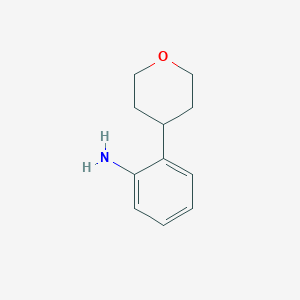
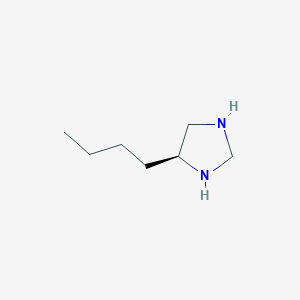
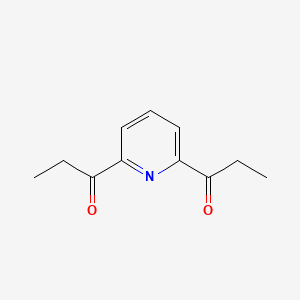
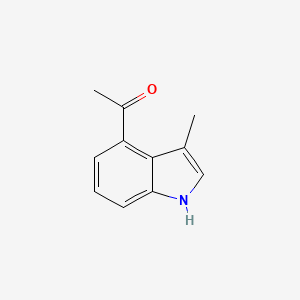
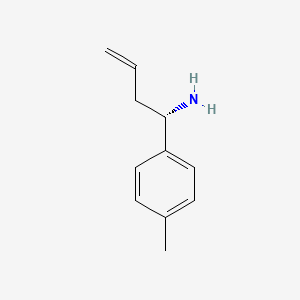
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
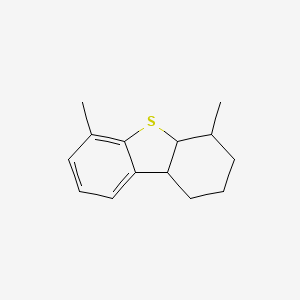
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
